molecular formula C11H15NO2S B13793938 (4R)-6-Ethyl-3,4-dihydro-1H-isothiochromen-4-amine 2,2-dioxide

(4R)-6-Ethyl-3,4-dihydro-1H-isothiochromen-4-amine 2,2-dioxide

Cat. No.: B13793938
M. Wt: 225.31 g/mol
InChI Key: CSRROTGMWCHJJY-NSHDSACASA-N
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Description

“1H-2-Benzothiopyran-4-amine,6-ethyl-3,4-dihydro-,2,2-dioxide,(4R)-(9CI)” is a complex organic compound belonging to the benzothiopyran family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1H-2-Benzothiopyran-4-amine,6-ethyl-3,4-dihydro-,2,2-dioxide,(4R)-(9CI)” typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the benzothiopyran ring through cyclization of appropriate precursors.

    Amine Introduction: Introduction of the amine group at the 4-position using amination reactions.

    Ethyl Group Addition: Incorporation of the ethyl group at the 6-position through alkylation reactions.

    Oxidation: Introduction of the dioxide functionality through controlled oxidation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“1H-2-Benzothiopyran-4-amine,6-ethyl-3,4-dihydro-,2,2-dioxide,(4R)-(9CI)” can undergo various chemical reactions, including:

    Oxidation: Further oxidation to introduce additional functional groups.

    Reduction: Reduction of the dioxide functionality to form different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the benzothiopyran ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Such as halogens or alkylating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. They may include various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, “1H-2-Benzothiopyran-4-amine,6-ethyl-3,4-dihydro-,2,2-dioxide,(4R)-(9CI)” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biology, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. It could serve as a lead compound for drug discovery.

Medicine

In medicine, derivatives of this compound may be explored for therapeutic applications, including anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “1H-2-Benzothiopyran-4-amine,6-ethyl-3,4-dihydro-,2,2-dioxide,(4R)-(9CI)” depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Pathway Involvement: Participating in biochemical pathways that influence cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benzothiopyran Derivatives: Compounds with similar benzothiopyran structures but different functional groups.

    Thiopyran Compounds: Compounds with sulfur-containing pyran rings.

    Amines: Compounds with similar amine functionalities.

Uniqueness

“1H-2-Benzothiopyran-4-amine,6-ethyl-3,4-dihydro-,2,2-dioxide,(4R)-(9CI)” is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

(4R)-6-ethyl-2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-amine

InChI

InChI=1S/C11H15NO2S/c1-2-8-3-4-9-6-15(13,14)7-11(12)10(9)5-8/h3-5,11H,2,6-7,12H2,1H3/t11-/m0/s1

InChI Key

CSRROTGMWCHJJY-NSHDSACASA-N

Isomeric SMILES

CCC1=CC2=C(CS(=O)(=O)C[C@@H]2N)C=C1

Canonical SMILES

CCC1=CC2=C(CS(=O)(=O)CC2N)C=C1

Origin of Product

United States

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